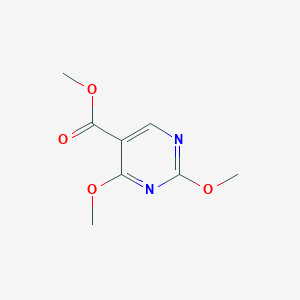

Methyl 2,4-dimethoxypyrimidine-5-carboxylate

Description

BenchChem offers high-quality Methyl 2,4-dimethoxypyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,4-dimethoxypyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,4-dimethoxypyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-12-6-5(7(11)13-2)4-9-8(10-6)14-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQHTPWKNFCTDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567558 | |

| Record name | Methyl 2,4-dimethoxypyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15400-58-5 | |

| Record name | Methyl 2,4-dimethoxy-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15400-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,4-dimethoxypyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2,4-dimethoxypyrimidine-5-carboxylate (CAS 15400-58-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Pyrimidine Scaffold in Modern Chemistry

Methyl 2,4-dimethoxypyrimidine-5-carboxylate, identified by CAS number 15400-58-5, is a polysubstituted pyrimidine derivative that holds considerable interest for the fields of organic synthesis and medicinal chemistry. The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including nucleobases, vitamins, and a multitude of pharmaceuticals. The specific arrangement of two methoxy groups and a methyl carboxylate on this scaffold endows Methyl 2,4-dimethoxypyrimidine-5-carboxylate with a unique electronic and steric profile, making it a valuable building block for the synthesis of more complex molecular architectures.

The presence of electron-donating methoxy groups at positions 2 and 4, coupled with an electron-withdrawing methyl ester at position 5, creates a nuanced reactivity profile that can be exploited for targeted chemical transformations. This guide aims to provide a comprehensive overview of the available technical information for this compound, serving as a resource for researchers looking to incorporate it into their synthetic and drug discovery endeavors.

Physicochemical Properties and Identifiers

Precise experimental data for some physical properties of Methyl 2,4-dimethoxypyrimidine-5-carboxylate are not extensively reported in publicly available literature. However, its fundamental chemical identifiers and computed properties are well-established.

| Property | Value | Source |

| CAS Number | 15400-58-5 | |

| Molecular Formula | C₈H₁₀N₂O₄ | [1] |

| Molecular Weight | 198.18 g/mol | [1] |

| IUPAC Name | methyl 2,4-dimethoxypyrimidine-5-carboxylate | N/A |

| SMILES | COC1=NC(=NC=C1C(=O)OC)OC | |

| Physical Form | Solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis and Manufacturing: A Probable Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of Methyl 2,4-dimethoxypyrimidine-5-carboxylate is not explicitly detailed in the surveyed literature, a logical and commonly employed synthetic strategy for this class of compounds involves the methylation of a dihydroxy pyrimidine precursor. This precursor, methyl 2,4-dihydroxy-pyrimidine-5-carboxylate, can be synthesized through the condensation of appropriate starting materials.

A general approach for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts.[2] However, a more direct precursor to the target molecule would be methyl 2,4-dihydroxypyrimidine-5-carboxylate (also known as 5-carbomethoxyuracil). The subsequent step would be a double methylation of the hydroxyl groups.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of Methyl 2,4-dimethoxypyrimidine-5-carboxylate.

Protocol Insights (Based on Analogous Syntheses)

-

Precursor Formation: The synthesis of the dihydroxy precursor often involves the cyclocondensation of urea with a substituted malonic ester derivative, a well-established method in pyrimidine chemistry.

-

Methylation Step: The methylation of the two hydroxyl groups on the pyrimidine ring is a critical step. These groups exist in tautomeric equilibrium with their corresponding oxo forms (a uracil derivative). O-methylation is typically achieved using a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate or sodium hydride. The choice of solvent and temperature is crucial for achieving high yields and minimizing N-methylation byproducts.[1]

Spectroscopic and Analytical Characterization

-

¹H NMR: The spectrum would be expected to show distinct singlets for the three methyl groups: one for the ester and two for the methoxy groups, likely in the range of 3.8-4.2 ppm. A singlet for the proton at the C6 position of the pyrimidine ring would also be present, likely downfield due to the aromatic and electron-withdrawing environment.

-

¹³C NMR: The carbon spectrum would show signals for the methyl carbons of the ester and methoxy groups, the carbonyl carbon of the ester, and the carbons of the pyrimidine ring. The carbons attached to the oxygen atoms (C2 and C4) would be significantly downfield.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching from the methyl groups, C=O stretching from the ester group (typically around 1720-1740 cm⁻¹), and C=C and C=N stretching vibrations characteristic of the pyrimidine ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (198.18 g/mol ).

Reactivity and Chemical Profile

The reactivity of Methyl 2,4-dimethoxypyrimidine-5-carboxylate is governed by its functional groups: the two methoxy groups, the methyl ester, and the pyrimidine ring itself.

-

Nucleophilic Aromatic Substitution: The methoxy groups at the 2 and 4 positions are generally susceptible to displacement by strong nucleophiles, although they are less reactive leaving groups than halogens. This allows for the introduction of other functional groups at these positions, making the compound a versatile intermediate.

-

Ester Group Transformations: The methyl ester at the 5-position can undergo typical ester reactions such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol.

-

Electrophilic Aromatic Substitution: The pyrimidine ring is generally electron-deficient and thus less reactive towards electrophilic substitution than benzene. However, the electron-donating methoxy groups can activate the ring to some extent, potentially directing substitution to the C6 position, although this is not a common reaction pathway for pyrimidines.

Applications in Research and Drug Development

Substituted pyrimidines are a cornerstone of medicinal chemistry, and Methyl 2,4-dimethoxypyrimidine-5-carboxylate serves as a valuable building block in this context.

-

Intermediate for Bioactive Molecules: Its multifunctional nature allows for its use in the synthesis of more complex molecules with potential therapeutic applications. The pyrimidine core is a known pharmacophore in a variety of drug classes, including anticancer, antiviral, and antibacterial agents.

Safety and Handling

A specific Safety Data Sheet (SDS) for CAS 15400-58-5 is not widely available. Therefore, general precautions for handling laboratory chemicals of this type should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved from [Link]

-

Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

-

He, T., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. Journal of Medicinal Chemistry, 65(7), 5830–5849. Retrieved from [Link]

-

Fadda, A. A., et al. (2012). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 49(2), 434-440. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

-

MDPI. (2021). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (1969). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dimethoxypyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethoxypyrimidine. Retrieved from [Link]

-

He, T., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5830-5849. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate. Retrieved from [Link]

-

Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry, 25(18), 10471-10472. Retrieved from [Link]

-

Russian Journal of General Chemistry. (2022). Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates. Retrieved from [Link]

Sources

A Technical Guide to Methyl 2,4-dimethoxypyrimidine-5-carboxylate: Properties, Synthesis, and Applications

This document provides a comprehensive technical overview of Methyl 2,4-dimethoxypyrimidine-5-carboxylate, a heterocyclic compound of significant interest to the scientific community. As a substituted pyrimidine, this molecule serves as a valuable building block in synthetic organic chemistry and has emerged as a noteworthy scaffold in medicinal chemistry and drug development. This guide consolidates its known physical and chemical properties, outlines synthetic strategies, and explores its current and potential applications, offering field-proven insights for researchers and drug development professionals.

Compound Identification and Structure

Methyl 2,4-dimethoxypyrimidine-5-carboxylate is a pyrimidine derivative characterized by two methoxy groups at positions 2 and 4, and a methyl ester at the 5-position. This substitution pattern imparts specific electronic and steric properties that govern its reactivity and biological activity.

Caption: Chemical structure of Methyl 2,4-dimethoxypyrimidine-5-carboxylate.

| Identifier | Value |

| IUPAC Name | Methyl 2,4-dimethoxypyrimidine-5-carboxylate[1] |

| CAS Number | 15400-58-5[1][2] |

| Molecular Formula | C₈H₁₀N₂O₄[1][2] |

| Molecular Weight | 198.18 g/mol [1][3] |

| Canonical SMILES | COC1=NC(=NC=C1C(=O)OC)OC |

Physicochemical Properties

The physical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods. While specific experimental data for some properties of this exact molecule are not widely published, we can infer a profile from closely related analogues.

| Property | Value / Observation | Source / Rationale |

| Appearance | White to off-white solid | Inferred from related solid pyrimidine derivatives. |

| Melting Point | Data not available. | A related compound, Methyl 2,4-dichloropyrimidine-5-carboxylate, has a melting point of 30-34°C[4]. The dimethoxy analogue is expected to be a solid at room temperature. |

| Boiling Point | Data not available. | High boiling point expected due to polarity and molecular weight. Likely to decompose before boiling at atmospheric pressure. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). Poorly soluble in water. | Based on the polarity of the ester and methoxy functional groups and the hydrophobic pyrimidine core. |

Spectroscopic Profile

Structural elucidation and purity assessment rely on spectroscopic techniques. While a public repository spectrum for this specific compound is not available, a predictive analysis based on its structure provides valuable insight for characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple and diagnostic.

-

~8.8-9.2 ppm (s, 1H): A singlet corresponding to the proton at the C6 position of the pyrimidine ring. Its significant downfield shift is due to the deshielding effects of the aromatic ring and adjacent nitrogen atoms.

-

~4.1 ppm (s, 3H) & ~4.0 ppm (s, 3H): Two distinct singlets for the two methoxy groups (-OCH₃) at the C2 and C4 positions. Their chemical environments are different, leading to separate signals.

-

~3.9 ppm (s, 3H): A singlet for the methyl protons of the carboxylate ester group (-COOCH₃).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The spectrum would show eight distinct signals corresponding to each carbon atom.

-

~160-170 ppm: Signals for the C2, C4, and the ester carbonyl carbon (C=O).

-

~100-150 ppm: Signals for the C5 and C6 carbons of the pyrimidine ring.

-

~55 ppm: Signals for the three methoxy carbons (-OCH₃).

-

-

Mass Spectrometry (MS):

-

In an ESI-MS experiment, the compound is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 199.07, corresponding to the protonated molecule (C₈H₁₁N₂O₄⁺).

-

Chemical Properties and Reactivity

The reactivity of Methyl 2,4-dimethoxypyrimidine-5-carboxylate is dictated by the interplay of its electron-deficient pyrimidine core and its functional groups.

-

Pyrimidine Core: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This makes it susceptible to nucleophilic attack, particularly when substituted with good leaving groups. While methoxy groups are not as labile as halogens, they can be displaced under certain conditions. The regioselectivity of such nucleophilic aromatic substitution (SNAr) reactions on pyrimidine rings is highly sensitive to the electronic nature of other substituents.[5][6] Generally, for 2,4-disubstituted pyrimidines, nucleophilic attack is favored at the C4 position due to greater LUMO coefficient distribution, though this can be altered by other ring substituents.[5][7]

-

Ester Functional Group: The methyl ester at the C5 position is a key site for chemical modification.

-

Hydrolysis: It can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is crucial for creating analogues with different pharmacokinetic properties or for enabling further coupling reactions.[8]

-

Amidation: The ester can be converted to a variety of amides through reaction with primary or secondary amines, often facilitated by heating or catalytic methods. This is a common strategy in medicinal chemistry to explore structure-activity relationships.

-

-

Methoxy Groups: The methoxy groups are generally stable but can be cleaved to form hydroxyl groups using strong acid reagents like HBr or BBr₃. This would convert the molecule into a dihydroxypyrimidine, a scaffold known for its metal-chelating properties and use in antiviral drug discovery.[8]

Synthesis and Purification

The synthesis of 2-substituted pyrimidine-5-carboxylic esters can be achieved through several routes. A versatile and high-yielding approach involves the condensation of an amidinium salt with a suitable three-carbon building block.[9]

Caption: A plausible synthetic route to the pyrimidine core.

Experimental Protocol: General Synthesis

This protocol is adapted from established methods for synthesizing 2-substituted pyrimidine-5-carboxylic esters.[9]

-

Preparation of the Intermediate: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, sodium hydride (60% dispersion in mineral oil) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0°C.

-

A solution of methyl 3,3-dimethoxypropionate and methyl formate in anhydrous THF is added dropwise, maintaining the temperature below 5°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The resulting precipitate (the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol) is filtered, washed with anhydrous ether, and dried under vacuum.

-

Cyclization: The dried sodium salt intermediate is suspended in a suitable solvent such as ethanol.

-

An amidinium salt, such as O-methylisourea hydrochloride (which would provide the 2-methoxy substituent), is added to the suspension.

-

The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product. Note: The second methoxy group at C4 would be introduced in a subsequent step, for instance, via methylation of an intermediate hydroxypyrimidine.

Applications in Research and Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[10] Methyl 2,4-dimethoxypyrimidine-5-carboxylate is both a target of interest and a versatile intermediate.

-

Anticancer Potential: This specific compound has been identified as a novel anticancer agent. It is proposed to function as a nucleoside analogue that, upon intracellular phosphorylation, inhibits DNA polymerase, thereby halting the proliferation of cancer cells. Its efficacy has been noted in human leukemia cell lines, marking it as a promising candidate for therapeutic development.

-

Kinase Inhibitor Development: The 2,4-dimethoxypyrimidine scaffold is a key component in the synthesis of potent kinase inhibitors.[11] For example, the related 2,4-dimethoxypyrimidine-5-boronic acid is used in Suzuki-Miyaura cross-coupling reactions to build complex molecules that target Valosin-containing protein (p97/VCP), an ATPase enzyme implicated in cancer.[11] Methyl 2,4-dimethoxypyrimidine-5-carboxylate can be hydrolyzed to the corresponding carboxylic acid and then converted to the boronic acid, or used in other cross-coupling reactions, making it a valuable precursor in this field.

-

Synthetic Building Block: As a functionalized heterocycle, it serves as an excellent starting material for creating libraries of compounds for high-throughput screening. The ester can be modified to introduce diversity, while the pyrimidine core acts as a stable and biologically relevant anchor.

Safety and Handling

-

General Hazards: Similar pyrimidine derivatives are known to cause skin and serious eye irritation.[12][13] Harmful if swallowed or inhaled.[14][15]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, chemical-resistant gloves, and safety goggles, should be worn at all times.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[14][15] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong bases.[14][15]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Vulcanchem. (n.d.). Methyl 2,4-dimethoxypyrimidine-5-carboxylate - 15400-58-5.

- Biosynth. (n.d.). Methyl 2,4-dimethoxypyrimidine-5-carboxylate | 15400-58-5 | NM44304.

- Fisher Scientific. (2025). Safety Data Sheet - 4-Amino-2,6-dimethoxypyrimidine.

- Fisher Scientific. (2021). Safety Data Sheet - Methyl 2,4-dichloropyrimidine-6-carboxylate, 98%.

- TCI Chemicals. (2025). Safety Data Sheet - 2,4-Diaminopyrimidine.

- Fisher Scientific. (2025). Safety Data Sheet - 2,4-Dichloro-5-fluoropyrimidine.

- Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

-

PubChem. (n.d.). 2,4-Dimethoxypyrimidine. Retrieved from [Link]

-

Chemsrc. (n.d.). 2,4-Dimethoxy-5-methylpyrimidine | CAS#:5151-34-8. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: 2,4-Dimethoxypyrimidine-5-boronic Acid in Medicinal Chemistry.

-

PubChem. (n.d.). 4,6-Dimethoxy-2-methylpyrimidine-5-carboxylic acid. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. Retrieved from [Link]

-

Synthesis-Journal. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

-

Schrödinger. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40.

-

ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. Retrieved from [Link]

-

PubChem. (n.d.). 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate. Retrieved from [Link]

-

ACS Publications. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for 4-Methoxypyrimidin-5-ol in Medicinal Chemistry.

-

Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

Sources

- 1. Methyl 2,4-dimethoxypyrimidine-5-carboxylate (15400-58-5) for sale [vulcanchem.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. 4,6-Dimethoxy-2-methylpyrimidine-5-carboxylic acid | C8H10N2O4 | CID 84014780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl2,4-Dichloropyrimidine-5-carboxylate CAS#: 3177-20-6 [m.chemicalbook.com]

- 5. wuxibiology.com [wuxibiology.com]

- 6. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 2,4-dimethoxypyrimidine-5-carboxylate: A Key Intermediate in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of Methyl 2,4-dimethoxypyrimidine-5-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug development and organic synthesis. We will delve into its molecular characteristics, synthesis, and pivotal applications, grounding the discussion in established scientific principles and field-proven insights.

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the core structure of nucleobases in DNA and RNA and appearing in a wide array of therapeutic agents.[1] Their versatile chemical nature allows for extensive functionalization, making them privileged scaffolds in the design of novel drugs. Methyl 2,4-dimethoxypyrimidine-5-carboxylate (MDPC) is a highly functionalized pyrimidine that serves as a valuable building block in the synthesis of more complex molecules.[2][3] Its unique arrangement of electron-donating methoxy groups and an electron-withdrawing carboxylate group imparts specific reactivity and potential for biological activity, notably in the development of anticancer agents.[4]

Molecular Structure and Physicochemical Properties

The structural integrity of a molecule is the primary determinant of its chemical behavior and biological function. MDPC's structure is characterized by a central pyrimidine ring substituted with two methoxy groups at the C2 and C4 positions and a methyl ester at the C5 position.

Caption: Molecular Structure of Methyl 2,4-dimethoxypyrimidine-5-carboxylate.

The key physicochemical properties of MDPC are summarized in the table below, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| CAS Number | 15400-58-5 | [4][5][] |

| Molecular Formula | C₈H₁₀N₂O₄ | [2][5] |

| Molecular Weight | ~198.18 g/mol | [2] |

| IUPAC Name | Methyl 2,4-dimethoxypyrimidine-5-carboxylate | N/A |

| SMILES | COC1=NC(=NC=C1C(=O)OC)OC | [4] |

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrimidines like MDPC is a well-established area of organic chemistry. While specific proprietary methods may vary, a general and robust approach involves the cyclization of a suitable three-carbon precursor with a guanidine derivative, followed by functional group modification.

Generalized Synthetic Workflow

The construction of the MDPC core typically begins with a condensation reaction. The causality for this strategy lies in its efficiency for forming the heterocyclic ring. A common precursor, such as a derivative of malonic acid, can be reacted with a guanidine salt. The resulting pyrimidine ring, often a di-hydroxy or di-chloro intermediate, can then be functionalized. The choice of a di-chloro intermediate is strategic as the chlorine atoms are excellent leaving groups for subsequent nucleophilic aromatic substitution with sodium methoxide to install the methoxy groups.

Caption: Generalized workflow for the synthesis of MDPC.

Exemplary Experimental Protocol (Conceptual)

This protocol is a representative, self-validating system based on established chemical principles for pyrimidine synthesis.[2]

-

Step 1: Ring Formation (Cyclocondensation).

-

Procedure: A suitable C3-dicarbonyl precursor (e.g., diethyl 2-formylmalonate) is reacted with guanidine hydrochloride in the presence of a base like sodium ethoxide in ethanol. The mixture is refluxed until reaction completion, monitored by Thin Layer Chromatography (TLC).

-

Causality: The strong base deprotonates the guanidine, which then acts as a binucleophile, attacking the carbonyl carbons of the malonate derivative to form the stable six-membered pyrimidine ring. The product, a dihydroxypyrimidine, often precipitates from the reaction mixture upon cooling and acidification.

-

-

Step 2: Chlorination.

-

Procedure: The dihydroxypyrimidine intermediate is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine, and heated.

-

Causality: The hydroxyl groups of the pyrimidine are converted into chlorosulfonate or phosphate esters, which are excellent leaving groups. These are subsequently displaced by chloride ions to yield the 2,4-dichloropyrimidine intermediate. This step is crucial for activating the C2 and C4 positions for the next reaction.

-

-

Step 3: Methoxylation.

-

Procedure: The 2,4-dichloropyrimidine intermediate is dissolved in anhydrous methanol, and a solution of sodium methoxide in methanol is added dropwise at a controlled temperature (e.g., 0 °C to room temperature).

-

Causality: The highly nucleophilic methoxide ion displaces the chloride ions via a nucleophilic aromatic substitution mechanism (SNAr). This reaction is typically high-yielding and clean, providing the final Methyl 2,4-dimethoxypyrimidine-5-carboxylate product after workup and purification (e.g., recrystallization or column chromatography).

-

Applications in Drug Discovery and Chemical Biology

The utility of MDPC extends from its role as a versatile chemical intermediate to its potential as a bioactive molecule itself.

Anticancer Potential

MDPC has been identified as a novel anticancer agent.[4] Its proposed mechanism of action involves the inhibition of DNA polymerase. As a nucleoside analogue, it is believed to be phosphorylated within the cell to its active diphosphate form, which then acts as a competitive inhibitor or a chain terminator during DNA replication in cancer cells.[4] This targeted action makes it a compound of interest for developing new cancer therapies.

Scaffold for Chemical Synthesis

The functional groups on MDPC provide multiple handles for further chemical modification, making it a valuable starting material for creating libraries of complex molecules. Pyrimidine-based compounds are integral to the development of inhibitors for various enzymes, such as kinases and proteases, which are key targets in many diseases.[7]

Caption: MDPC as a starting scaffold in a drug discovery workflow.

Conclusion

Methyl 2,4-dimethoxypyrimidine-5-carboxylate is more than just a chemical compound; it is a key enabler in the quest for novel therapeutics. Its well-defined structure, accessible synthesis, and versatile reactivity make it an invaluable tool for medicinal chemists. The insights provided in this guide underscore its importance and potential, offering a solid foundation for researchers and drug development professionals working at the forefront of chemical and biomedical innovation.

References

- Title: Methyl 2,4-dimethoxypyrimidine-5-carboxylate - 15400-58-5 - Vulcanchem Source: Vulcanchem URL

- Title: Methyl 2,4-dimethoxypyrimidine-5-carboxylate | 15400-58-5 | NM44304 - Biosynth Source: Biosynth URL

- Title: methyl 2,4-dimethoxypyrimidine-5-carboxylate | 15400-58-5 - Manchester Organics Source: Manchester Organics URL

- Title: CAS 15400-58-5 Methyl 2,4-dimethoxypyrimidine-5-carboxylate - BOC Sciences Source: BOC Sciences URL

- Title: Buy 4-Methoxy-2-methylpyrimidine-5-carboxylic acid | 72411-88-2 - Smolecule Source: Smolecule URL

- Source: PubMed Central (PMC), National Institutes of Health (NIH)

-

Title: Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach - MDPI Source: MDPI URL: [Link]

Sources

- 1. Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach [mdpi.com]

- 2. Methyl 2,4-dimethoxypyrimidine-5-carboxylate (15400-58-5) for sale [vulcanchem.com]

- 3. Buy 4-Methoxy-2-methylpyrimidine-5-carboxylic acid | 72411-88-2 [smolecule.com]

- 4. Methyl 2,4-dimethoxypyrimidine-5-carboxylate | 15400-58-5 | NM44304 [biosynth.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 7. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl 2,4-dimethoxypyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrimidine core, a fundamental building block of nucleobases, endows this molecule with significant biological potential. The substituents—two methoxy groups and a methyl carboxylate—critically influence its electronic properties and, consequently, its spectroscopic signature. Understanding these signatures is paramount for synthesis confirmation, purity assessment, and metabolic studies.

Molecular Structure and Spectroscopic Overview

The structural features of Methyl 2,4-dimethoxypyrimidine-5-carboxylate dictate its expected spectroscopic behavior. The aromatic pyrimidine ring, the electron-donating methoxy groups, and the electron-withdrawing methyl carboxylate group each contribute distinct signals in NMR, IR, and Mass Spectrometry.

Caption: Molecular structure of Methyl 2,4-dimethoxypyrimidine-5-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Based on the structure, we can predict the key features of the ¹H and ¹³C NMR spectra.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra for a novel pyrimidine derivative would be as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. A spectral width of 0-200 ppm is standard.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-6 | ~8.5 - 9.0 | Singlet (s) | 1H | Pyrimidine ring proton | The proton at the C-6 position is on an electron-deficient aromatic ring and is expected to be significantly deshielded. |

| OCH₃ (C2/C4) | ~3.9 - 4.1 | Singlet (s) | 6H | Methoxy protons | The two methoxy groups are in similar electronic environments and may appear as a single peak or two closely spaced singlets. |

| OCH₃ (Ester) | ~3.8 - 3.9 | Singlet (s) | 3H | Methyl ester proton | The protons of the methyl ester are in a typical range for this functional group. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. Eight signals are anticipated.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| C=O | ~165 - 170 | Ester carbonyl carbon | The carbonyl carbon of the ester group is highly deshielded. |

| C-2 / C-4 | ~160 - 165 | Methoxy-substituted ring carbons | These carbons are attached to electronegative oxygen and nitrogen atoms, leading to a downfield shift. |

| C-6 | ~150 - 155 | Pyrimidine ring carbon | The C-6 carbon, bonded to a proton, will appear in the aromatic region. |

| C-5 | ~110 - 115 | Carboxylate-substituted ring carbon | The C-5 carbon, bearing the carboxylate group, will be shifted relative to an unsubstituted carbon. |

| OCH₃ (C2/C4) | ~53 - 56 | Methoxy carbons | The carbons of the two methoxy groups on the ring are expected in this range. |

| OCH₃ (Ester) | ~51 - 53 | Methyl ester carbon | The carbon of the methyl group of the ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

-

Data Acquisition: A background spectrum is first collected. Then, the spectrum of the sample is recorded, typically over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The positions of the absorption bands (in cm⁻¹) are correlated with specific bond vibrations to identify functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3050 - 3150 | C-H stretch | Aromatic (pyrimidine ring) | Characteristic C-H stretching for aromatic protons. |

| ~2850 - 3000 | C-H stretch | Aliphatic (methoxy and methyl ester) | C-H stretching vibrations of the methyl groups. |

| ~1720 - 1740 | C=O stretch | Ester | A strong absorption band is expected for the carbonyl group of the methyl ester. |

| ~1550 - 1600 | C=N and C=C stretch | Pyrimidine ring | Aromatic ring stretching vibrations. |

| ~1000 - 1300 | C-O stretch | Methoxy and ester groups | Strong C-O stretching bands are characteristic of ethers and esters. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Electron Impact (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. ESI is often preferred for polar molecules as it typically yields a prominent molecular ion peak.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum (ESI)

For Methyl 2,4-dimethoxypyrimidine-5-carboxylate (C₈H₁₀N₂O₄, Molecular Weight: 198.18 g/mol ):

-

Molecular Ion Peak ([M+H]⁺): In ESI-MS, the most prominent peak is expected to be the protonated molecule at m/z = 199.19.

-

Key Fragmentation Pathways: Fragmentation can provide structural information. Common fragmentation patterns for this molecule could involve the loss of:

-

A methoxy radical (•OCH₃) from the ring.

-

The methyl group from the ester (•CH₃).

-

The entire methoxycarbonyl group (•COOCH₃).

-

Caption: A simplified predicted fragmentation pathway in ESI-MS.

Conclusion

The spectroscopic characterization of Methyl 2,4-dimethoxypyrimidine-5-carboxylate is crucial for its application in research and development. This guide provides a detailed, predictive analysis of its NMR, IR, and MS spectra based on fundamental principles and data from analogous compounds. These predictions offer a strong foundation for researchers to identify and characterize this molecule, ensuring scientific integrity in their work. The provided experimental protocols serve as a standard for obtaining high-quality spectroscopic data for this and similar pyrimidine derivatives.

References

Note: The following references are to publications detailing the synthesis and spectroscopic characterization of related pyrimidine derivatives, which inform the predictions made in this guide.

-

Srivastava, S. L., & Rohitashava. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana, 27(3), 461-469. [Link]

-

PubChem. (n.d.). 2,4-Dimethoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Determining the Solubility Profile of Methyl 2,4-dimethoxypyrimidine-5-carboxylate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of Methyl 2,4-dimethoxypyrimidine-5-carboxylate in common laboratory solvents. Recognizing the critical role of solubility in drug discovery and development, this document moves beyond a simple presentation of data. Instead, it equips researchers, scientists, and drug development professionals with the foundational principles, predictive insights, and detailed experimental protocols necessary to establish a robust and reliable solubility profile for this compound. The guide emphasizes the importance of understanding solute-solvent interactions and provides a step-by-step methodology for the widely accepted shake-flask method for thermodynamic solubility determination.

Introduction: The Criticality of a Comprehensive Solubility Profile

In the landscape of pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its developability and ultimate therapeutic efficacy. A well-characterized solubility profile is not merely a data point; it is a critical piece of the puzzle that informs formulation strategies, predicts bioavailability, and mitigates risks of costly late-stage failures. For orally administered drugs, in particular, poor aqueous solubility can lead to low and erratic absorption, undermining the intended pharmacological response.[1]

Methyl 2,4-dimethoxypyrimidine-5-carboxylate, as a pyrimidine derivative, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Establishing a comprehensive solubility profile for this compound in a range of common laboratory solvents—spanning the spectrum of polarity—is a fundamental step in its journey from a promising lead compound to a viable drug candidate. This guide provides the theoretical and practical tools to achieve this.

Physicochemical Properties and Predicted Solubility Behavior of Methyl 2,4-dimethoxypyrimidine-5-carboxylate

A foundational understanding of the physicochemical properties of Methyl 2,4-dimethoxypyrimidine-5-carboxylate is essential for predicting its solubility behavior.

| Property | Value/Information | Source |

| CAS Number | 15400-58-5 | [2] |

| Molecular Formula | C₈H₁₀N₂O₄ | [3] |

| Molecular Weight | 198.18 g/mol | [3] |

| Chemical Structure | COC1=NC(=NC=C1C(=O)OC)OC | [2] |

| Melting Point | Not definitively reported for this specific compound. A related compound, 2,4-dimethoxy-5-methylpyrimidine, has a melting point of 58-62°C.[4] Another related compound, 2,4-dimethoxy-5-pyrimidinylboronic acid, has a melting point of 113-117°C.[5] An experimental determination for the title compound is recommended. |

Structural Analysis and Solubility Prediction:

The structure of Methyl 2,4-dimethoxypyrimidine-5-carboxylate reveals several key features that will govern its solubility:

-

Polar Functional Groups: The presence of two methoxy (-OCH₃) groups and a methyl carboxylate (-COOCH₃) group introduces polarity to the molecule. These groups can participate in dipole-dipole interactions and potentially hydrogen bonding with protic solvents.[6]

-

Pyrimidine Ring: The heterocyclic aromatic pyrimidine ring, with its two nitrogen atoms, contributes to the molecule's polarity.[7]

-

"Like Dissolves Like": This fundamental principle of solubility dictates that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[8]

Based on its structure, Methyl 2,4-dimethoxypyrimidine-5-carboxylate is expected to exhibit higher solubility in polar solvents and lower solubility in non-polar solvents.

Theoretical Framework: Understanding Solute-Solvent Interactions

The dissolution of a solid solute in a liquid solvent is a complex process governed by the interplay of intermolecular forces. For Methyl 2,4-dimethoxypyrimidine-5-carboxylate, the following interactions are key:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. The methoxy and carboxylate groups of the solute can act as hydrogen bond acceptors, leading to favorable interactions and potentially good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): These solvents have a dipole moment but lack an acidic proton. They can act as hydrogen bond acceptors. Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute are expected to promote solubility.

-

Nonpolar Solvents (e.g., hexane, toluene, cyclohexane): These solvents lack significant dipole moments and primarily interact through weak van der Waals forces. The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the weak solute-solvent interactions, leading to predicted low solubility.

The following diagram illustrates the relationship between solute and solvent polarity in determining solubility.

Caption: Predicted solubility based on solute-solvent polarity.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic equilibrium solubility of a compound.[9] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved solute in the supernatant.

Materials and Equipment

-

Methyl 2,4-dimethoxypyrimidine-5-carboxylate (solid)

-

Selected solvents (high purity)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Experimental Protocol

The following diagram outlines the workflow for the shake-flask solubility determination.

Caption: Workflow for the shake-flask solubility determination.

Detailed Procedure:

-

Preparation:

-

Accurately weigh an excess amount of Methyl 2,4-dimethoxypyrimidine-5-carboxylate into a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Pipette a precise volume of the desired solvent into each vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25°C or 37°C, as per ICH guidelines for biopharmaceutics classification).[10][11]

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but the time to reach equilibrium should ideally be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the supernatant remains constant.[12]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Determine the concentration of Methyl 2,4-dimethoxypyrimidine-5-carboxylate in the diluted sample using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to quantify the solubility.

-

-

Data Reporting:

-

Calculate the solubility in units such as mg/mL or µg/mL.

-

Report the solubility value along with the solvent used and the temperature of the experiment.

-

Self-Validating System: Ensuring Trustworthiness

To ensure the integrity of the results, the following checks should be incorporated into the protocol:

-

Confirmation of Equilibrium: As mentioned, analyze samples at multiple time points to confirm that the solubility has reached a plateau.

-

Mass Balance: After the experiment, the remaining solid can be collected, dried, and weighed to ensure that a significant amount of the compound did not degrade.

-

pH Measurement (for aqueous solutions): For solubility determination in buffered aqueous solutions, the pH should be measured before and after the experiment to ensure it has not shifted significantly.[11]

-

Replicates: Perform each solubility determination in at least triplicate to assess the reproducibility of the results.[13]

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

Table 1: Experimentally Determined Solubility of Methyl 2,4-dimethoxypyrimidine-5-carboxylate at [Temperature]

| Solvent Class | Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) |

| Polar Protic | Water | 9.0 | 80.1 | [Experimental Value] |

| Methanol | 5.1 | 32.7 | [Experimental Value] | |

| Ethanol | 5.2 | 24.5 | [Experimental Value] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | [Experimental Value] |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | [Experimental Value] | |

| Acetonitrile | 5.8 | 37.5 | [Experimental Value] | |

| Acetone | 5.1 | 20.7 | [Experimental Value] | |

| Nonpolar | Toluene | 2.4 | 2.38 | [Experimental Value] |

| Hexane | 0.0 | 1.88 | [Experimental Value] | |

| Dichloromethane | 3.1 | 9.08 | [Experimental Value] |

Polarity index and dielectric constant values are indicative and may vary slightly depending on the source.

The results from this table will provide a clear picture of the solubility profile of Methyl 2,4-dimethoxypyrimidine-5-carboxylate, which can then be used to guide formulation development and further preclinical studies.

Conclusion

This technical guide has outlined a comprehensive approach to determining the solubility profile of Methyl 2,4-dimethoxypyrimidine-5-carboxylate. By combining an understanding of the compound's physicochemical properties with a robust experimental methodology, researchers can generate reliable and reproducible solubility data. This information is indispensable for making informed decisions throughout the drug development process, ultimately contributing to the successful advancement of new therapeutic agents.

References

- U.S. Pharmacopeial Convention. (2023). General Chapter <1236> Solubility Measurements.

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave Online. Retrieved from [Link]

- Factors affecting solubility. (n.d.).

-

Pyrimidine - Wikipedia. (n.d.). Retrieved from [Link]

- Understanding Pyrimidine Derivatives: Chemical Properties and Applications in Research. (n.d.).

- Drug Solubility: Importance and Enhancement Techniques. (2014). ISRN Pharmaceutics.

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5 - EMA. (2020). Retrieved from [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers - Step 5 - EMA. (2020). Retrieved from [Link]

- BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. (2019).

-

Overview of the ICH-M9 Guideline: Biopharmaceutics Classification System (BCS) -based Biowaiver - J-Stage. (n.d.). Retrieved from [Link]

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018).

- Annex 4 - World Health Organization (WHO). (n.d.).

-

ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PubMed Central. (2021). Retrieved from [Link]

-

2,4-Dimethoxy-5-methylpyrimidine | CAS#:5151-34-8 | Chemsrc. (n.d.). Retrieved from [Link]

-

(2,4-dimethoxypyrimidin-5-yl)boronic acid, CAS No. 89641-18-9 - iChemical. (n.d.). Retrieved from [Link]

Sources

- 1. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 2,4-dimethoxypyrimidine-5-carboxylate | 15400-58-5 | NM44304 [biosynth.com]

- 3. Methyl 2,4-dimethoxypyrimidine-5-carboxylate (15400-58-5) for sale [vulcanchem.com]

- 4. 2,4-Dimethoxy-5-methylpyrimidine | CAS#:5151-34-8 | Chemsrc [chemsrc.com]

- 5. (2,4-dimethoxypyrimidin-5-yl)boronic acid, CAS No. 89641-18-9 - iChemical [ichemical.com]

- 6. scialert.net [scialert.net]

- 7. Pyrimidine - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. database.ich.org [database.ich.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. who.int [who.int]

Biological activity of substituted pyrimidine-5-carboxylates

An In-Depth Technical Guide to the Biological Activity of Substituted Pyrimidine-5-Carboxylates

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of essential biomolecules and a multitude of synthetic therapeutic agents.[1][2][3] Among its myriad derivatives, substituted pyrimidine-5-carboxylates and their related analogues (carboxamides, carbonitriles) have emerged as a particularly versatile class of compounds, demonstrating a broad spectrum of biological activities. Their synthetic tractability allows for fine-tuning of steric and electronic properties, making them ideal candidates for targeted drug design. This guide provides a comprehensive exploration of the synthesis, diverse pharmacological activities, and structure-activity relationships (SAR) of substituted pyrimidine-5-carboxylates, offering field-proven insights and detailed experimental protocols to empower researchers in the quest for novel therapeutics.

The Pyrimidine-5-Carboxylate Scaffold: A Foundation for Drug Discovery

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This fundamental structure is integral to life, forming the basis of nucleobases such as cytosine, thymine, and uracil, which are the building blocks of DNA and RNA.[2][4][5] The inherent biological significance and the ability of the pyrimidine core to engage in various non-covalent interactions, particularly hydrogen bonding, make it an attractive starting point for drug development.

The addition of a carboxylate group (or its bioisosteres like carboxamide and carbonitrile) at the 5-position introduces a key functional handle that can serve as a hydrogen bond acceptor or be further modified, significantly influencing the compound's pharmacokinetic and pharmacodynamic profile. The development of robust synthetic methodologies has been crucial for exploring the chemical space around this scaffold.

Core Synthetic Strategies

The construction of the pyrimidine-5-carboxylate core can be achieved through various condensation reactions. A widely used and effective method involves the reaction of a 1,3-bifunctional three-carbon fragment with an amidine, urea, or guanidine derivative.[6] One notable high-yielding approach facilitates the synthesis of 2-substituted pyrimidine-5-carboxylic esters by reacting the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts.[7][8] This method is particularly valuable as it allows for direct synthesis without substitution at the 4-position, a common challenge in other routes.[7][8]

Caption: General synthesis of 2-substituted pyrimidine-5-carboxylates.

Spectrum of Biological Activities

The strategic placement of various substituents on the pyrimidine-5-carboxylate framework has unlocked a wide array of potent biological activities.

Anticancer Activity

Pyrimidine derivatives are among the most extensively studied scaffolds in oncology.[4][9] Their anticancer effects are often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as kinases and dihydroorotate dehydrogenase (DHODH).[10][11]

-

Mechanism of Action: Many substituted pyrimidines function as ATP-competitive inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which is often overactive in various cancers.[12] The pyrimidine core mimics the adenine moiety of ATP, forming crucial hydrogen bonds in the kinase hinge region.[11] Furthermore, pyrimidine-5-carbonitrile derivatives have been investigated as potent inhibitors of tubulin polymerization and carbonic anhydrases (CAs), leading to cell cycle arrest and apoptosis.[13]

-

Structure-Activity Relationship (SAR):

-

Fused pyrimidine systems often show enhanced potency as EGFR inhibitors.[12]

-

For pyrimidine-5-carbonitriles, the presence of a 6-amino group and a 2-thio substitution, when combined with various aryl moieties, has been shown to yield compounds with potent cytotoxicity against leukemia and breast cancer cell lines.[13]

-

Bioisosteric replacements and the introduction of lipophilic groups can enhance passive transport across cell membranes and improve affinity for molecular targets.[14]

-

Table 1: Selected Anticancer Activity of Pyrimidine-5-Carboxylate Analogues

| Compound Class | Target/Cell Line | Activity (IC50) | Reference |

| Pyrimidine-5-carbonitrile (5b, 5d) | Thymidylate Kinase (TK) | 13.04 µM, 13.88 µM | [15] |

| 6-Amino-5-cyano-2-thiopyrimidine | Tubulin Polymerization | 2.72 µM | [13] |

| Tetrahydropyrido[4,3-d]pyrimidine | EGFR Kinase | 8-18 nM | [12] |

| 5-(pyrimidin-2-ylamino)-1H-indole-2-carboxamide | Nur77 (Breast Cancer) | 91 nM (KD) | [4] |

Anti-inflammatory Activity

Inflammation is a complex biological response mediated by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[14][16] Pyrimidine derivatives have been successfully designed as selective inhibitors of these enzymes, offering potential alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

-

Mechanism of Action: The primary mechanism involves the inhibition of COX-2, the inducible isoform of cyclooxygenase responsible for the production of pro-inflammatory prostaglandins.[16][17] By selectively targeting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects.[17] Some derivatives also inhibit salt-inducible kinases (SIKs), which regulate macrophage transformation, leading to an upregulation of anti-inflammatory cytokines like IL-10.[18]

-

Structure-Activity Relationship (SAR):

-

In a series of pyrimidine-5-carbonitriles, compounds bearing sulphonamide phenyl groups showed higher COX-2 inhibition than those with benzimidazole or related heterocycles.[19]

-

Electron-withdrawing groups on substituents can enhance COX-2 inhibitory activity.[19]

-

For SIK inhibitors, molecular hybridization strategies have been used to improve drug-like properties, enhancing metabolic stability and in vivo exposure.[18]

-

Caption: Inhibition of the COX-2 pathway by pyrimidine derivatives.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The pyrimidine scaffold is present in many existing antimicrobial drugs and continues to be a source of new leads.[1][15][20]

-

Mechanism of Action: The specific mechanisms vary depending on the derivative and the pathogen. Some compounds are believed to interfere with microbial nucleic acid synthesis, given the structural similarity of the pyrimidine core to nucleobases.[1] Others, such as certain thieno[2,3-d]pyrimidine-6-carboxamides, are predicted to act by inhibiting essential bacterial enzymes like tRNA (Guanine37-N1)-methyltransferase (TrmD).[21]

-

Structure-Activity Relationship (SAR):

-

For N-benzylamides of thieno[2,3-d]pyrimidine-6-carboxylic acid, compounds with an unsubstituted or lightly substituted (e.g., -CH3, -OCH3) para-position on the benzene ring showed the highest activity against Staphylococcus aureus and Bacillus subtilis.[21]

-

The presence of aromatic amines and para-substituted chloro or bromo groups on the pyrimidine ring has been shown to be beneficial for antimicrobial activity.[22]

-

Antiviral Activity

Pyrimidine analogues have a long history as antiviral agents, with many acting as chain terminators for viral polymerases.[2] Modern derivatives are being explored for activity against a wide range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and coronaviruses.[23][24][25]

-

Mechanism of Action: The mechanisms are diverse. Some compounds, like the HEPT family of derivatives, act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV.[9] Others, such as N,N'-bis-5-nitropyrimidyl derivatives, inhibit HSV-1 replication by interfering with viral adsorption to the host cell.[25] Recently, pyrimido[4,5-d]pyrimidines have shown remarkable efficacy against human coronavirus 229E (HCoV-2229E).[26]

-

Structure-Activity Relationship (SAR):

-

For anti-HSV activity, a nitro group at the 5-position of the pyrimidine ring is essential for activity. A reduction of electron density in the ring enhances antiviral potency.[25]

-

In pyrimido[4,5-d]pyrimidines active against HCoV-229E, the presence of a cyclopropylamino group and an aminoindane moiety was critical for efficacy.[26]

-

Experimental Protocols: A Guide to Biological Evaluation

Validating the biological activity of novel compounds requires a systematic and rigorous approach. The following protocols are representative of standard methodologies used to assess the activities described above.

Caption: A typical workflow for drug discovery and validation.

Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a colorimetric assay to determine the IC50 of a test compound against COX-2.[17][19]

-

Principle: The assay measures the peroxidase activity of COX. The enzyme catalyzes the oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) in the presence of arachidonic acid, producing a colored product that can be measured spectrophotometrically.

-

Materials:

-

COX-2 enzyme (human recombinant)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

TMPD (colorimetric probe)

-

Test compounds and reference inhibitor (e.g., Celecoxib)

-

96-well microplate and plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.

-

In a 96-well plate, add 150 µL of assay buffer to each well.

-

Add 10 µL of heme to the enzyme solution. Add 10 µL of this enzyme/heme mixture to each well except the blank.

-

Add 10 µL of the diluted test compound, reference, or DMSO (vehicle control) to the appropriate wells.

-

Incubate the plate for 5 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of a solution containing arachidonic acid and TMPD.

-

Immediately read the absorbance at 590 nm every minute for 5 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition relative to the vehicle control. Plot percent inhibition against compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

-

Causality & Validation:

-

Rationale: Using a known selective COX-2 inhibitor like Celecoxib serves as a positive control, validating that the assay system is performing correctly.

-

Trustworthiness: The inclusion of a no-enzyme blank corrects for background absorbance, while the vehicle control (DMSO) establishes the 100% activity level. Running samples in triplicate ensures the reproducibility of the results.

-

Protocol: MTT Assay for Anticancer Cytotoxicity

This protocol assesses the ability of a compound to reduce the viability of cancer cells.[14]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Materials:

-

Cancer cell line (e.g., A549 lung cancer)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds and positive control (e.g., Doxorubicin)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate and plate reader

-

-

Procedure:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Prepare serial dilutions of the test compounds. Remove the old medium from the cells and add 100 µL of fresh medium containing the desired concentrations of the test compounds. Include wells for untreated cells and a positive control.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Critical Step: Carefully remove the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

-

Read the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the IC50 value.

-

-

Causality & Validation:

-

Rationale: The choice of cell line is critical; A549 is a well-characterized lung adenocarcinoma line suitable for general screening.[14] The incubation time (48-72h) is chosen to be sufficient for the antiproliferative effects to manifest.

-

Trustworthiness: Untreated cells represent 100% viability, while a known cytotoxic agent like doxorubicin validates the cellular response. A blank well containing only medium and MTT serves to background-correct the absorbance readings.

-

Conclusion and Future Perspectives

Substituted pyrimidine-5-carboxylates represent a privileged and highly adaptable chemical scaffold with a proven track record in drug discovery. The breadth of biological activities—spanning anticancer, anti-inflammatory, antimicrobial, and antiviral applications—underscores their therapeutic potential. The key to unlocking this potential lies in a deep understanding of their structure-activity relationships, guided by robust synthetic strategies and validated through a multi-faceted biological evaluation workflow.

Future research should focus on developing more selective and potent analogues by leveraging computational modeling and structure-based drug design. Exploring novel substitutions and fused-ring systems will likely yield next-generation candidates with improved efficacy and safety profiles. As our understanding of disease pathways deepens, the versatility of the pyrimidine-5-carboxylate core ensures it will remain a cornerstone of medicinal chemistry for years to come.

References

-

Ye, H., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry, 256, 115469. ([Link])

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. ([Link])

-

ResearchGate. (n.d.). Pyrimidine derivatives as anticancer and antimicrobial agents. [Figure]. ([Link])

-

Gouda, M. A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6685. ([Link])

-

Patel, H. (2020). Review on Antimicrobial Activity of Pyrimidine. Journal of Drug Delivery and Therapeutics, 10(4-s), 215-219. ([Link])

-

ResearchGate. (n.d.). Pyrimidine-5-carbonitril derivatives as anticancer agents. [Figure]. ([Link])

-

Abdel-Wahab, B. F. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. ([Link])

-

International Journal of Research in Pharmaceutical and Nano Sciences. (2022). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ijrpr.com. ([Link])

-

Al-Ostoot, F. H., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Recent Patents on Anti-Infective Drug Discovery, 18(1), 3-23. ([Link])

-

Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 52-64. ([Link])

-

Vlasov, S., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71(1), 163-172. ([Link])

-

Tyszka-Czochara, M., et al. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 24(13), 10697. ([Link])

-

Ghorab, M. M., et al. (2011). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 16(1), 710-721. ([Link])

-

Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(26), 15699-15727. ([Link])

-

ResearchGate. (n.d.). Synthesis of 2-substituted pyrimidine-5-carboxylic esters. [Figure]. ([Link])

-

Gąsiorowska, J., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(11), 3374. ([Link])

-

Al-Ghorbani, M., et al. (2020). Significance The Biological Activity to Pyrimidine Analogues. Scientific Journal of Medical Research, 4(13), 22-31. ([Link])

-

Kumar, A., et al. (2010). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 72(3), 287-293. ([Link])

-

Singh, R. K., et al. (2016). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Asian Journal of Pharmaceutical and Clinical Research, 9(4), 48-54. ([Link])

-

Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11, 15699-15727. ([Link])

-

Chen, S. F., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(7), 1341-1347. ([Link])

-

ResearchGate. (n.d.). Chemical structures of the most active antiviral pyrimidine derivatives... [Figure]. ([Link])

-

Kumar, S., et al. (2018). Therapeutic potential of heterocyclic pyrimidine scaffolds. Chemistry Central Journal, 12(1), 47. ([Link])

-

Al-Ostoot, F. H., et al. (2022). Antiviral activity of pyrimidine containing compounds: Patent review. Semantic Scholar. ([Link])

-

Alanazi, A. M., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(15), 4999. ([Link])

-

El-Gaby, M. S. A., et al. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Drug Design and Medicinal Chemistry, 4(4), 42-53. ([Link])

-

Billiet, A., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(11), 2595. ([Link])

-

ACS Publications. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ([Link])

-